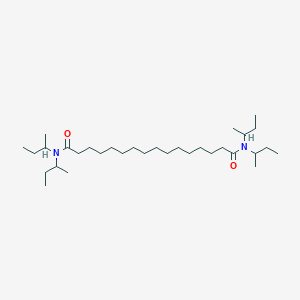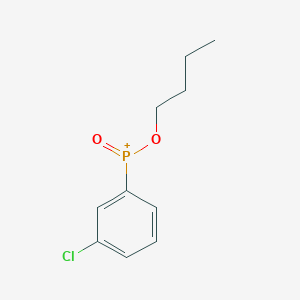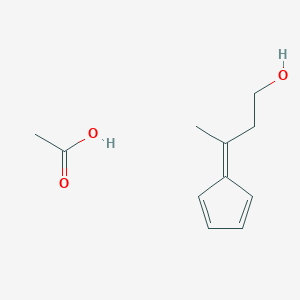
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a cyclopentadiene derivative
Vorbereitungsmethoden
The synthesis of acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol typically involves the reaction of cyclopentadiene with acetic acid under specific conditions. The reaction conditions often include the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions, particularly in the presence of catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and other proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol can be compared with other similar compounds such as:
1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate: This compound has a similar cyclopentadiene structure but differs in the functional groups attached.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Another compound with a cyclopentadiene core, but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
833447-34-0 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-8(6-7-10)9-4-2-3-5-9;1-2(3)4/h2-5,10H,6-7H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
RKNMANRWDDUZTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C=CC=C1)CCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




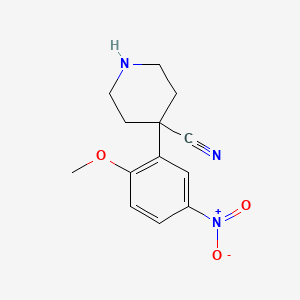

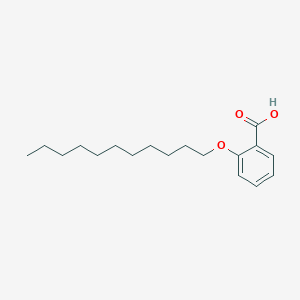
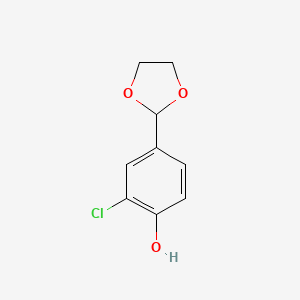
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
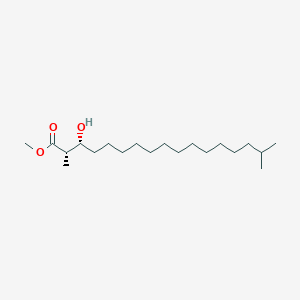
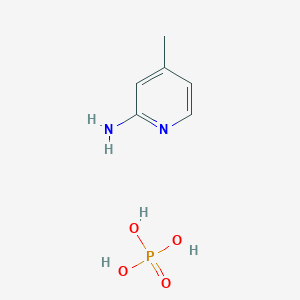
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
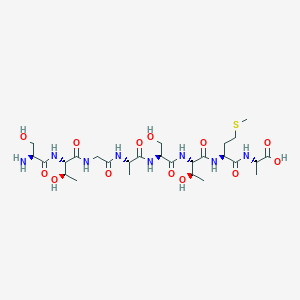
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
